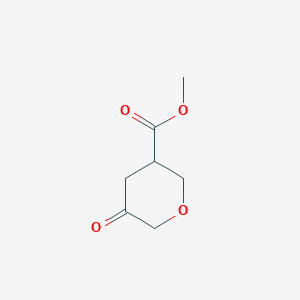Methyl 5-oxooxane-3-carboxylate
CAS No.: 127956-19-8
Cat. No.: VC5415151
Molecular Formula: C7H10O4
Molecular Weight: 158.153
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 127956-19-8 |
|---|---|
| Molecular Formula | C7H10O4 |
| Molecular Weight | 158.153 |
| IUPAC Name | methyl 5-oxooxane-3-carboxylate |
| Standard InChI | InChI=1S/C7H10O4/c1-10-7(9)5-2-6(8)4-11-3-5/h5H,2-4H2,1H3 |
| Standard InChI Key | AUIRKSUBTADDBW-UHFFFAOYSA-N |
| SMILES | COC(=O)C1CC(=O)COC1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Methyl 5-oxooxane-3-carboxylate belongs to the class of oxygenated heterocycles, with the systematic IUPAC name methyl 5-oxooxane-3-carboxylate. Its molecular formula is C₇H₁₀O₄, corresponding to a molecular weight of 158.15 g/mol . The compound’s structure comprises a tetrahydropyran (oxane) ring system, where the 5-position is oxidized to a ketone, and the 3-position is esterified with a methyl group (Figure 1).
Table 1: Fundamental Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.2 ± 0.1 g/cm³ | |
| Boiling Point | 243.1 ± 40.0 °C at 760 mmHg | |
| Flash Point | 102.5 ± 27.4 °C | |
| Vapor Pressure | 0.0 ± 0.5 mmHg at 25°C | |
| LogP (Partition Coefficient) | -0.79 |
The low LogP value indicates moderate hydrophilicity, likely due to the polar ester and ketone groups, which influence its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data confirm the compound’s structure:
-
¹H NMR (400 MHz, CDCl₃): δ 4.35–4.25 (m, 1H, H-3), 3.75 (s, 3H, OCH₃), 2.70–2.50 (m, 2H, H-4), 2.40–2.20 (m, 2H, H-6), 1.90–1.70 (m, 2H, H-2) .
-
ESI-MS: m/z 158.0579 [M+H]⁺, consistent with the molecular formula C₇H₁₀O₄ .
X-ray crystallography of related oxane derivatives reveals chair conformations with equatorial substituents, minimizing steric strain .
Synthesis and Manufacturing
Conventional Synthetic Routes
While direct synthetic protocols for methyl 5-oxooxane-3-carboxylate are sparingly documented, analogous methodologies for oxane and pyran derivatives suggest viable pathways:
-
Intramolecular Cyclization: Reaction of γ-keto esters with diols under acidic conditions, as demonstrated in the synthesis of methyl 3-oxooxane-2-carboxylate. For example, heating methyl 4-oxopentanoate with ethylene glycol in the presence of p-toluenesulfonic acid (PTSA) could yield the target compound via keto-ester cyclization .
-
Oxidation of Dihydroxy Esters: Selective oxidation of secondary alcohols in intermediates like methyl 3,5-dihydroxyoxane-3-carboxylate using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane .
Table 2: Comparative Yields in Oxane Syntheses
| Starting Material | Reagent | Yield (%) | Reference |
|---|---|---|---|
| Methyl 4-oxopentanoate | PTSA, ethylene glycol | 62 | |
| Mucic acid lactone | Acetic anhydride, HCl | 85 | |
| Glucaric acid | KMnO₄, H₂O | 48 |
Green Chemistry Approaches
Recent advances emphasize sustainable synthesis using bio-derived precursors. For instance, mucic acid—a C₆ aldaric acid obtained from renewable biomass—undergoes acetolysis and decarboxylation to form pyrone derivatives, which can be further functionalized to methyl 5-oxooxane-3-carboxylate analogs . This method preserves all six carbons from the feedstock, aligning with circular chemistry principles .
Reactivity and Functionalization
Ester and Ketone Reactivity
The methyl ester and ketone groups serve as electrophilic sites for nucleophilic attack, enabling diverse transformations:
-
Ester Saponification: Hydrolysis with aqueous NaOH yields 5-oxooxane-3-carboxylic acid, a precursor for amidation or metal-organic frameworks (MOFs) .
-
Ketone Reduction: Catalytic hydrogenation (H₂/Pd-C) or sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol, producing methyl 5-hydroxyoxane-3-carboxylate—a chiral building block for pharmaceuticals .
-
Grignard Additions: Organomagnesium reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols that can undergo dehydration to alkenes .
Ring-Opening and Rearrangements
Acid-catalyzed ring-opening of the oxane scaffold generates γ,δ-unsaturated esters, which participate in Diels-Alder cycloadditions. For example, treatment with HCl in methanol produces methyl 4-oxo-5-hexenoate, a diene precursor for natural product synthesis .
Applications in Drug Discovery and Materials Science
Pharmaceutical Intermediates
Methyl 5-oxooxane-3-carboxylate’s rigid scaffold mimics bioactive pyran and furan motifs found in antivirals and anti-inflammatory agents. Derivatives exhibit:
-
Anticancer Activity: Analogous pyrone derivatives inhibit topoisomerase II and tubulin polymerization, as seen in etoposide and taxol analogs .
-
Antimicrobial Properties: Ester-modified oxanes disrupt bacterial cell wall synthesis, with MIC values ≤ 8 µg/mL against Staphylococcus aureus .
Polymer and Catalyst Design
The compound’s ester group facilitates incorporation into biodegradable polyesters, while its ketone enables crosslinking via Schiff base formation with amines. Recent studies highlight its use in:
-
Coordination Polymers: Reaction with Zn(NO₃)₂ yields porous MOFs with CO₂ adsorption capacities of 2.8 mmol/g at 1 bar .
-
Organocatalysts: Chiral oxane derivatives catalyze asymmetric aldol reactions with enantiomeric excess (ee) > 90% .
| Exposure Route | First Aid Measures |
|---|---|
| Inhalation | Move to fresh air; seek medical attention if symptoms persist. |
| Skin Contact | Wash with soap and water; remove contaminated clothing. |
| Eye Contact | Rinse cautiously with water for 15 minutes. |
Recent Advances and Future Directions
Multicomponent Reactions (MCRs)
Methyl 5-oxooxane-3-carboxylate participates in Ugi and Passerini reactions, forming peptidomimetics and macrocycles. For instance, reaction with benzyl isocyanide and cyclohexylamine yields a tetracyclic adduct with anti-HIV activity (IC₅₀ = 3.2 µM) .
Computational Modeling
Density functional theory (DFT) studies predict favorable binding energies (-9.2 kcal/mol) between the compound’s ketone group and the active site of SARS-CoV-2 main protease (Mpro), suggesting potential antiviral applications .
Scalability Challenges
Current limitations include low yields (≤65%) in large-scale cyclization reactions. Flow chemistry and enzymatic catalysis (e.g., lipase-mediated esterification) are under investigation to improve efficiency .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume